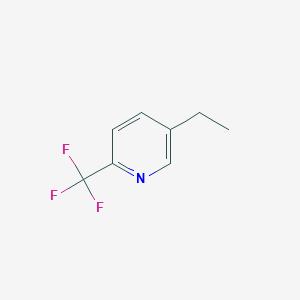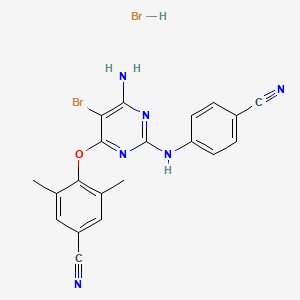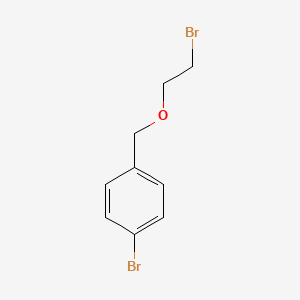
1-Bromo-4-((2-bromoethoxy)methyl)benzene
Descripción general
Descripción
“1-Bromo-4-((2-bromoethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H10Br2O. It has an average mass of 293.983 Da .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as BrC6H4CH2OCH2CH2Br. This structure includes a benzene ring substituted with a bromine atom and a ((2-bromoethoxy)methyl) group .Chemical Reactions Analysis
The chemical reactions of “this compound” are likely to involve nucleophilic substitution reactions, similar to other brominated aromatic compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Bromo-4-((2-bromoethoxy)methyl)benzene is involved in various chemical syntheses and reactions, reflecting its utility in creating complex molecular structures. For instance, it plays a role in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials like flurbiprofen. The synthesis process highlights challenges such as the need for cost-effective and environmentally friendly reactions, avoiding expensive catalysts like palladium and toxic reactants. This compound's involvement in such syntheses demonstrates its importance in developing pharmaceuticals and other chemical materials (Qiu et al., 2009).
Environmental and Biological Implications
While this compound is primarily used in chemical syntheses, it's crucial to understand its environmental and biological implications. Compounds like this can contribute to the presence of brominated and other halogenated contaminants in the environment, which have been studied for their potential health impacts. For example, polybrominated dibenzo-p-dioxins and dibenzofurans are trace contaminants in flame retardants and can form during the combustion of such chemicals. They share similar toxicological profiles with their chlorinated counterparts, suggesting that brominated compounds, potentially including or derived from this compound, could have significant environmental and health effects (Mennear & Lee, 1994).
Applications in Supramolecular Chemistry
Benzene derivatives, such as this compound, are pivotal in the field of supramolecular chemistry. These compounds are used in constructing complex molecular architectures with potential applications in nanotechnology, polymer processing, and biomedical fields. The structural versatility of benzene-based compounds enables their use in creating nanometer-sized structures stabilized by hydrogen bonding, which are essential for developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .
Mode of Action
The mode of action of 1-Bromo-4-((2-bromoethoxy)methyl)benzene involves reactions at the benzylic position . This compound can participate in free radical bromination, nucleophilic substitution, and oxidation . The bromine atoms in the molecule can be replaced by other groups in a substitution reaction, allowing for the synthesis of a wide range of compounds .
Biochemical Pathways
Brominated compounds like this are often used in the synthesis of complex organic molecules, suggesting that they could potentially affect a wide range of biochemical pathways depending on the final product of the synthesis .
Pharmacokinetics
As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution . .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final product of the synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other substances can also influence its reactivity .
Propiedades
IUPAC Name |
1-bromo-4-(2-bromoethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGBJBUMWQYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)
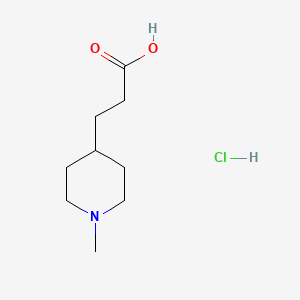
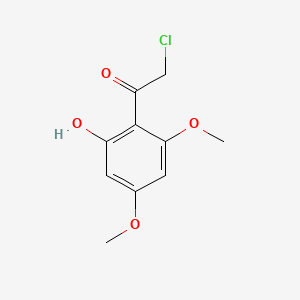
amine hydrochloride](/img/structure/B3075387.png)
![Ethyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3075391.png)
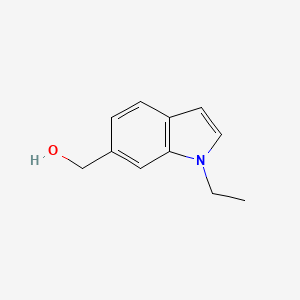
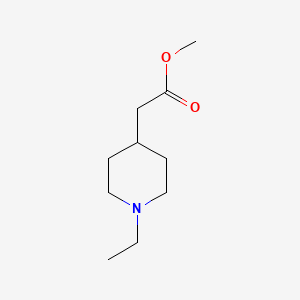
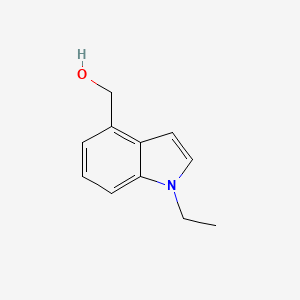
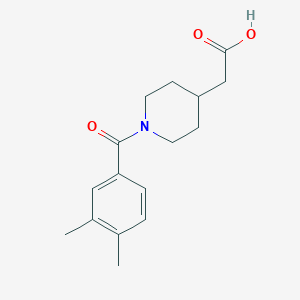
![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)

![1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3075437.png)
